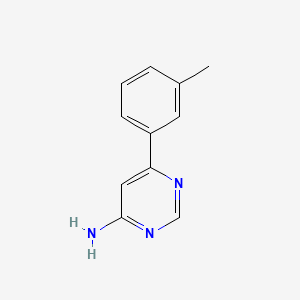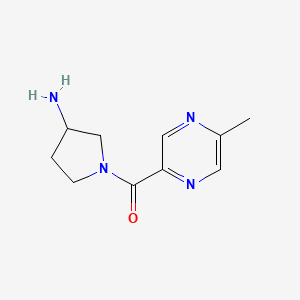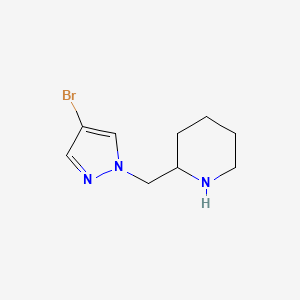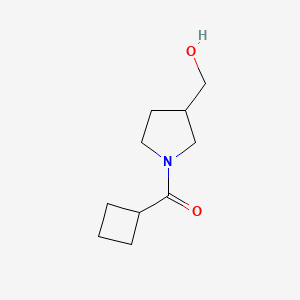
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
Übersicht
Beschreibung
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as 5-AP-TFMP or 5-AP-3-TFMP, is an organic compound that belongs to the class of pyrrolidines. It is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. 5-AP-TFMP has a wide range of applications in the scientific research field, such as in the synthesis of organic compounds, as a reagent in organic reactions, and as a starting material for the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Properties
- Innovative Synthesis Techniques : Research has developed novel synthesis methods for creating compounds with similar structures, highlighting their importance in medicinal chemistry. For instance, a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with significant relevance in medicinal chemistry, has been proposed to overcome the limitations of existing complex processes (Smaliy et al., 2011).
- Functionalized Pyridines : The research into the synthesis of bifunctional aromatic N-heterocycles, including aminopyridines, underlines the chemical versatility and potential application in creating supramolecular structures through hydrogen-bond donors and acceptors (Aakeröy et al., 2007).
Potential Biomedical Applications
- Antimicrobial and Antiviral Activities : Compounds with pyrrolidin-2-one structures have shown promise in antimicrobial and antiviral applications. A study on 3-hydroxy- and 3-arylamino-5-aryl-4-acyl-1-(pyridyl)-3-pyrrolin-2-ones revealed their potential for antimicrobial properties, indicating the relevance of similar structures in developing new therapeutic agents (Silina et al., 2003).
- Imaging Agents for Demyelinating Diseases : Research on trifluoromethyl groups within pyridine derivatives, such as 4-aminopyridine (4AP) derivatives for imaging demyelinating diseases, suggests the potential use of structurally similar compounds in diagnostic imaging, highlighting the role of trifluoromethylated derivatives in PET radiopharmaceuticals (Ramos-Torres et al., 2020).
Eigenschaften
IUPAC Name |
1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)9(17)3-4-16(6-9)8-2-1-7(14)5-15-8/h1-2,5,17H,3-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDWTDWAULVXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile](/img/structure/B1491401.png)





![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491411.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide](/img/structure/B1491412.png)


![[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491417.png)
![2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1491419.png)

